molecular formula C23H23ClN4O3 B6535535 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine CAS No. 1049314-84-2

3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine

Cat. No. B6535535
CAS RN: 1049314-84-2
M. Wt: 438.9 g/mol
InChI Key: CBQHJUVKAGWLMF-UHFFFAOYSA-N
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Description

3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine (CBP-DMP) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic aromatic compound with a pyridazine ring system, a piperazine ring system, and an aryl moiety. CBP-DMP is an important intermediate for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis and as a building block for the preparation of other compounds.

Scientific Research Applications

Anti-Tubercular Activity

Pyrazinamide (PZA) is a crucial first-line drug for tuberculosis (TB) therapy. Researchers have designed and synthesized novel derivatives of 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine to evaluate their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among these derivatives, several compounds demonstrated significant inhibitory effects against TB, with low IC50 values. Notably, they were also non-toxic to human cells.

Plant Hormone Analogues

Indole derivatives play essential roles in plant biology. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. Analogues of indole, including our compound of interest, may exhibit similar biological activities. Further exploration could reveal potential applications in plant growth regulation and crop improvement .

properties

IUPAC Name

(2-chlorophenyl)-[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O3/c1-30-20-9-7-16(15-21(20)31-2)19-8-10-22(26-25-19)27-11-13-28(14-12-27)23(29)17-5-3-4-6-18(17)24/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQHJUVKAGWLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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